6-(4-Aminophenyl)-1,3-diazinane-2,4-dione
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “6-(4-Aminophenyl)-1,3-diazinane-2,4-dione” are not available, similar compounds have been synthesized through various methods. For instance, polyimides have been synthesized from a new diamine, bis(4-aminophenyl)-1-adamantyl phosphine oxide (DAAPO), containing an adamantane cage structured group in the pendant position . Another example is the synthesis of a novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, covalent organic frameworks (COFs) have been used for the storage of electrochemical energy by modifying the COF with Ni-porphyrin units .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 4-Aminophenol is an organic compound with the formula H2NC6H4OH. It is typically available as a white powder and is moderately soluble in alcohols .Scientific Research Applications
Synthesis and Reactivity
6-(4-Aminophenyl)-1,3-diazinane-2,4-dione is a compound that falls within the broader class of compounds which are being studied for their unique chemical properties and applications in drug design and medicinal chemistry. For example, novel heterocycles based on 3-aminobenzo[e][1,3]diazepine-1,5-dione have been synthesized, exhibiting a new reactivity through a rearrangement to 2,4-diamino-6-phenyl-1,3,5-triazines (Bardovskyi et al., 2020).
Structural Studies
Structural studies of similar compounds such as N-Aminophthalimides and phthalazine 1,4-diones have led to insights into nitrogen cyclization and tautomerization, essential for understanding the chemical behavior of these compounds under different reaction conditions (Chung et al., 2021).
Spectroscopic Analysis
Advanced spectroscopic techniques such as FT-IR and FT-Raman have been employed to study the molecular structure and properties of compounds like 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, providing valuable data on vibrational assignments, molecular geometry, and electron charge transfer within the molecule (Paulraj & Muthu, 2013).
Chemical Reactions and Mechanisms
Cyclization and Synthesis
There has been significant progress in the regio-controlled nucleophilic attack of certain anhydrides by α-amino acids, leading to the synthesis of complex compounds like 3-(2-thienyl)imidazolidine-2,4-dione and thieno[2,3-e][1,4]diazepine-2,5-dione analogues in a one-pot process (Brouillette et al., 2009).
Chemical Transformation and Synthesis Routes
Certain cycloalkane-fused 1,4-diazepane-2,5-diones have been successfully synthesized using a novel cyclization/release strategy, showcasing the potential of solid-phase synthesis procedures for parallel preparation of cyclic α,β-dipeptides (Caroen et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as benzothiazoles have been found to target enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for DNA synthesis and cellular energy production .
Mode of Action
Studies on similar compounds suggest that they may have a membrane perturbing as well as intracellular mode of action . This could involve interactions with the cell membrane leading to permeabilization, as well as intracellular interactions possibly involving DNA-binding .
Biochemical Pathways
Similar compounds have been found to affect carbohydrate metabolism enzymes . These enzymes play a critical role in energy production within cells.
Pharmacokinetics
Similar compounds have been found to have significant effects on the distribution and metabolic kinetics of organic pollutants in organisms .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione could potentially have antimicrobial properties.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, heavy metals present in the environment can play an important role in the pharmacotoxicology of organic pollutants .
Safety and Hazards
Properties
IUPAC Name |
6-(4-aminophenyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVGYXMTPUOWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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